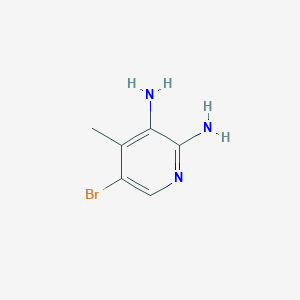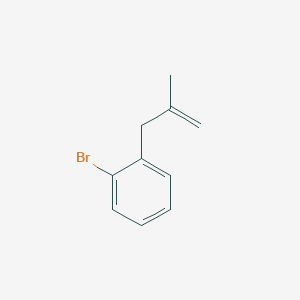
2-溴-5-己基噻吩
描述
2-Bromo-5-hexylthiophene is an organobromine compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is particularly significant due to its applications in the synthesis of conjugated polymers, which are used in various electronic and optoelectronic devices .
科学研究应用
2-Bromo-5-hexylthiophene is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of conjugated polymers used in organic electronics.
Biology and Medicine:
作用机制
Target of Action
2-Bromo-5-hexylthiophene is a monomeric precursor that forms bromo-terminated polymers . It is primarily used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . The primary targets of this compound are the electronic and optoelectronic devices where it contributes to their exceptional optical and conductive properties .
Mode of Action
The compound interacts with its targets through a process known as Suzuki coupling . This method involves the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives . The different substituents present on arylboronic acids have significant electronic effects on the overall properties of the new products .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-5-hexylthiophene primarily involve the synthesis of novel thiophene-based conjugated polymers for optical and electronic devices . These pathways lead to the production of materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Result of Action
The molecular and cellular effects of 2-Bromo-5-hexylthiophene’s action are primarily observed in the enhanced performance of electronic and optoelectronic devices . The compound contributes to the exceptional optical and conductive properties of these devices .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-hexylthiophene can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s performance in electronic and optoelectronic applications can be affected by factors such as temperature, humidity, and light exposure.
生化分析
Biochemical Properties
2-Bromo-5-hexylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in the synthesis and degradation of thiophene-based polymers. For instance, it can participate in polymerization reactions catalyzed by nickel and palladium-based catalytic systems . These interactions are crucial for the formation of regioregular polythiophenes, which exhibit exceptional optical and conductive properties.
Cellular Effects
The effects of 2-Bromo-5-hexylthiophene on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-5-hexylthiophene can modulate the activity of enzymes involved in the synthesis of conjugated polymers, thereby impacting the overall metabolic flux within cells . Additionally, its presence can alter the expression of genes related to polymer synthesis and degradation, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Bromo-5-hexylthiophene exerts its effects through specific binding interactions with biomolecules. It can bind to catalytic sites of enzymes involved in polymerization reactions, such as nickel and palladium-based catalysts . This binding can either inhibit or activate the enzymatic activity, depending on the nature of the interaction. Furthermore, 2-Bromo-5-hexylthiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of thiophene-based polymers.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-5-hexylthiophene over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Bromo-5-hexylthiophene can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-hexylthiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm . At high doses, 2-Bromo-5-hexylthiophene can exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
2-Bromo-5-hexylthiophene is involved in various metabolic pathways, particularly those related to the synthesis and degradation of thiophene-based polymers. It interacts with enzymes such as nickel and palladium-based catalysts, which play a crucial role in the polymerization reactions . These interactions can affect the overall metabolic flux and the levels of metabolites involved in polymer synthesis.
Transport and Distribution
The transport and distribution of 2-Bromo-5-hexylthiophene within cells and tissues are essential for understanding its biochemical effects. This compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and the nucleus, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-Bromo-5-hexylthiophene is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, 2-Bromo-5-hexylthiophene can accumulate in the cytoplasm, where it can participate in polymerization reactions and other biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hexylthiophene can be synthesized through the bromination of 5-hexylthiophene. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-5-hexylthiophene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
化学反应分析
Types of Reactions: 2-Bromo-5-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and arylboronic acids in the presence of a base such as potassium carbonate.
Stille Coupling: This reaction uses organotin compounds and palladium catalysts under inert conditions.
Major Products: The major products formed from these reactions are various substituted thiophenes, which are valuable intermediates in the synthesis of conjugated polymers and other advanced materials .
相似化合物的比较
- 2-Bromo-3-hexylthiophene
- 5-Bromo-2-hexylthiophene
- 2,5-Dibromo-3-hexylthiophene
Comparison: 2-Bromo-5-hexylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the properties of the resulting polymers. Compared to 2-Bromo-3-hexylthiophene, it offers different regioselectivity in coupling reactions, leading to polymers with distinct electronic properties .
属性
IUPAC Name |
2-bromo-5-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-8-10(11)12-9/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIYDKGTGHFTFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441801 | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211737-28-9 | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hexylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Bromo-5-hexylthiophene a valuable building block in the synthesis of branched thiophene monomers?
A1: 2-Bromo-5-hexylthiophene is a key starting material for creating branched thiophene monomers due to its structure. The bromine atom acts as a reactive site for various coupling reactions, such as the Suzuki coupling reaction. [] This allows researchers to attach different substituents to the thiophene ring at the 2-position. The 5-hexyl chain improves the solubility of the resulting monomers and polymers, a crucial factor for processing and potential applications. []
Q2: How does the position of the hexyl chain on the thiophene ring affect the properties of the resulting polymers?
A2: The research demonstrates that both the presence and position of the n-hexyl chain on the terthiophene monomers significantly impact the polymerization process and the optoelectronic properties of the resulting branched polythiophenes. [] For instance, polymers derived from 5ʺ-hexyl substituted terthiophene monomers exhibited red-shifted absorption and emission spectra compared to those with 4,5ʺ-hexyl substitution. [] This highlights the importance of structural modifications in fine-tuning the properties of these polymers for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B1278274.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)









